MAL-di-EG-Val-Cit-PAB-MMAE
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Overview
Description
MAL-di-EG-Val-Cit-PAB-MMAE is a compound that consists of a linker (MAL-di-EG-Val-Cit-PAB) and a potent tubulin inhibitor (Monomethyl Auristatin E). This compound is primarily used in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAL-di-EG-Val-Cit-PAB-MMAE involves the conjugation of Monomethyl Auristatin E with the peptide linker MAL-di-EG-Val-Cit-PAB. The process typically includes the following steps:
Activation of the linker: The linker is activated to form a reactive intermediate.
Conjugation: The activated linker is then conjugated with Monomethyl Auristatin E under controlled conditions to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of the linker and Monomethyl Auristatin E: .
Optimization of reaction conditions: to ensure high yield and purity.
Purification and characterization: of the final product to meet industry standards
Chemical Reactions Analysis
Types of Reactions
MAL-di-EG-Val-Cit-PAB-MMAE undergoes various chemical reactions, including:
Conjugation reactions: The formation of the compound itself involves conjugation reactions.
Hydrolysis: The compound can undergo hydrolysis under certain conditions
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
DMSO (Dimethyl sulfoxide): Used as a solvent.
Ultrasonic assistance: Used to enhance solubility
Major Products
The major product formed from the synthesis of this compound is the final conjugate itself, which is used in the development of ADCs .
Scientific Research Applications
MAL-di-EG-Val-Cit-PAB-MMAE has several scientific research applications, including:
Chemistry: Used in the study of conjugation reactions and linker chemistry.
Biology: Employed in the development of ADCs for targeted cancer therapy.
Medicine: Investigated for its potential in delivering cytotoxic agents to cancer cells with high specificity.
Industry: Utilized in the production of ADCs for clinical research and potential therapeutic use
Mechanism of Action
MAL-di-EG-Val-Cit-PAB-MMAE exerts its effects through the following mechanism:
Targeting cancer cells: The ADCs developed using this compound specifically target cancer cells.
Release of Monomethyl Auristatin E: Once inside the cancer cell, the linker is cleaved, releasing Monomethyl Auristatin E.
Inhibition of tubulin: Monomethyl Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparison with Similar Compounds
Similar Compounds
MAL-di-EG-Val-Cit-PAB-MMAF: Another ADC linker-drug conjugate with similar applications
Val-Cit-PAB-MMAE: A similar compound used in ADC development.
Uniqueness
MAL-di-EG-Val-Cit-PAB-MMAE is unique due to its specific linker and potent tubulin inhibitor, which provide high efficacy in targeting and killing cancer cells .
Biological Activity
MAL-di-EG-Val-Cit-PAB-MMAE is a compound utilized in the field of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy tissues. This compound consists of a linker (MAL-di-EG-Val-Cit-PAB) and a potent antitubulin agent, monomethyl auristatin E (MMAE), which inhibits cell division by preventing tubulin polymerization.
The biological activity of this compound is primarily attributed to its components:
- Linker : The Val-Cit-PAB linker is cleavable and designed to release MMAE upon internalization by target cells. This cleavage is facilitated by cathepsin B, an enzyme that is often overexpressed in tumor cells .
- Payload (MMAE) : Once released, MMAE acts as a potent microtubule inhibitor, effectively halting cancer cell division and promoting apoptosis .
Stability and Efficacy
Research indicates that the stability of this compound in plasma is crucial for its efficacy as an ADC. The hydrophobic nature of the Val-Cit linker can limit the payload capacity, but modifications such as the incorporation of hydrophilic moieties can enhance stability and reduce aggregation issues .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Commonly tested lines include MCF-7 (breast cancer) and HCT116 (colon cancer).
- IC50 Values : The compound shows IC50 values in the low nanomolar range, indicating potent cytotoxicity .
Case Studies
- Case Study 1 : A study evaluated the therapeutic potential of this compound in a xenograft model of breast cancer. Results showed a significant reduction in tumor size compared to controls, supporting its effectiveness as an ADC.
- Case Study 2 : Another investigation into its use against hematological malignancies revealed that treatment with this ADC led to enhanced survival rates in mice models, showcasing its potential for clinical applications .
Data Table: Biological Activity Summary
Parameter | Value/Description |
---|---|
Linker Type | MAL-di-EG-Val-Cit-PAB |
Cytotoxic Agent | Monomethyl auristatin E (MMAE) |
Mechanism of Action | Microtubule polymerization inhibition |
Target Enzyme for Linker Cleavage | Cathepsin B |
IC50 (MCF-7) | Low nanomolar range |
Stability in Plasma | Enhanced with hydrophilic modifications |
Properties
Molecular Formula |
C72H112N12O18 |
---|---|
Molecular Weight |
1433.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H112N12O18/c1-15-46(8)63(54(98-13)41-59(89)83-35-20-24-53(83)65(99-14)47(9)66(91)76-48(10)64(90)50-21-17-16-18-22-50)81(11)70(95)61(44(4)5)80-69(94)62(45(6)7)82(12)72(97)102-42-49-25-27-51(28-26-49)77-67(92)52(23-19-33-75-71(73)96)78-68(93)60(43(2)3)79-56(86)32-37-100-39-40-101-38-34-74-55(85)31-36-84-57(87)29-30-58(84)88/h16-18,21-22,25-30,43-48,52-54,60-65,90H,15,19-20,23-24,31-42H2,1-14H3,(H,74,85)(H,76,91)(H,77,92)(H,78,93)(H,79,86)(H,80,94)(H3,73,75,96)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI Key |
KSUNEBGJOUXPPQ-NGASZDMPSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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